4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine 4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine
Brand Name: Vulcanchem
CAS No.: 83942-13-6
VCID: VC3741109
InChI: InChI=1S/C7H7ClN2/c8-7-5-2-1-3-6(5)9-4-10-7/h4H,1-3H2
SMILES: C1CC2=C(C1)N=CN=C2Cl
Molecular Formula: C7H7ClN2
Molecular Weight: 154.6 g/mol

4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine

CAS No.: 83942-13-6

Cat. No.: VC3741109

Molecular Formula: C7H7ClN2

Molecular Weight: 154.6 g/mol

* For research use only. Not for human or veterinary use.

4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine - 83942-13-6

Specification

CAS No. 83942-13-6
Molecular Formula C7H7ClN2
Molecular Weight 154.6 g/mol
IUPAC Name 4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine
Standard InChI InChI=1S/C7H7ClN2/c8-7-5-2-1-3-6(5)9-4-10-7/h4H,1-3H2
Standard InChI Key QFBRTAZCGKXPJK-UHFFFAOYSA-N
SMILES C1CC2=C(C1)N=CN=C2Cl
Canonical SMILES C1CC2=C(C1)N=CN=C2Cl

Introduction

Chemical Properties and Structure

The chemical identity and physical properties of 4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine are fundamental to understanding its behavior in chemical reactions and biological systems.

Basic Chemical Information

The compound is characterized by the following properties:

PropertyValueSource
CAS Number83942-13-6
Molecular FormulaC7H7ClN2
Molecular Weight154.6 g/mol
MDL NumberMFCD12755922

Nomenclature and Synonyms

The compound is known by several names in chemical literature:

  • 4-chloro-5H,6H,7H-cyclopenta[d]pyrimidine

  • 4-Chloro-6,7-dihydro-5H-cyclopentapyrimidine

  • 5H-Cyclopentapyrimidine, 4-chloro-6,7-dihydro-

  • 4-chloro-6,7-dihydro-1H-cyclopenta[d]pyrimidine

  • 4-chloro-6,7-dihydro-5H-cyclopenta[e]pyrimidine

Structural Features

The structure consists of a pyrimidine ring (a six-membered heterocycle containing two nitrogen atoms) fused with a cyclopentane ring. The prefixes "dihydro" and "5H" indicate specific hydrogenation patterns within the molecule. The chlorine atom at position 4 of the pyrimidine ring is a key feature that determines much of the compound's reactivity.

Synthesis Methods

The synthesis of 4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine can be approached through several synthetic strategies based on established principles of heterocyclic chemistry.

Cyclization Approaches

One common synthetic route involves the cyclization of appropriate precursors. This typically includes reactions between cyclopentanone derivatives and reagents that can form the pyrimidine portion of the molecule. The chlorine functionality can either be incorporated during the cyclization process or introduced subsequently through halogenation reactions.

Ring Formation Strategies

Alternative approaches may involve the sequential construction of the pyrimidine and cyclopentane rings. This could begin with the formation of a suitably substituted pyrimidine, followed by the attachment and cyclization of a three-carbon unit to form the cyclopentane ring.

Functional Group Transformations

For cases where structurally similar compounds are available, functional group transformations may provide efficient routes to 4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine. This could involve chlorination of a non-halogenated analog or replacement of a different halogen with chlorine.

Chemical Reactivity

The chemical behavior of 4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine is largely determined by the presence of the chlorine substituent and the electron-deficient nature of the pyrimidine ring.

Nucleophilic Substitution Reactions

The chlorine atom at position 4 is particularly susceptible to nucleophilic substitution reactions due to the activating effect of the nitrogen atoms in the pyrimidine ring. This reactivity pattern enables the transformation of the compound into various derivatives through reactions with nucleophiles such as:

  • Alcohols and alkoxides, forming ethers

  • Amines, producing amino derivatives

  • Thiols, yielding thioethers

  • Hydride reagents, leading to reduction products

Coordination Chemistry

The nitrogen atoms in the pyrimidine ring can act as coordination sites for metal ions, potentially leading to the formation of metal complexes. This property may be relevant for applications in catalysis and materials science.

Biological Activities and Applications

Based on its structural features and the known properties of related compounds, 4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine has potential applications in several areas.

Herbicidal Properties

Heterocyclic compounds containing halogen substituents often exhibit herbicidal activity. Research suggests that derivatives of cyclopenta[d]pyrimidines can exhibit phytotoxic effects on various plant species. This makes 4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine a potential candidate for agricultural applications.

Medicinal Chemistry Applications

The fused heterocyclic structure of 4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine makes it relevant for medicinal chemistry research. Similar structural motifs are found in compounds with various biological activities, including:

  • Anticancer properties: The potential to interact with enzymes involved in cell proliferation

  • Antimicrobial activity: Possible effectiveness against bacterial and fungal pathogens

  • Enzyme inhibition: Capacity to modulate the activity of specific enzymes involved in disease processes

Synthetic Intermediates

The reactive nature of the chlorine substituent makes 4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine valuable as a synthetic intermediate. It can serve as a building block for the construction of more complex molecules with enhanced or specialized properties.

Structure-Activity Relationships

Understanding the relationship between the structure of 4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine and its biological activities is crucial for the rational design of more effective derivatives.

Key Structural Features

Several structural elements contribute to the compound's properties:

  • The pyrimidine ring provides points for hydrogen bonding and potential interaction with biological targets

  • The cyclopentane ring influences the three-dimensional shape and lipophilicity of the molecule

  • The chlorine substituent serves as a site for chemical modification and may contribute to specific biological interactions

Comparison with Related Compounds

Examining structurally similar compounds can provide insights into the importance of specific features of 4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine. For instance, 4-Chloro-6,7-dihydro-5H-cyclopenta thieno[2,3-d]pyrimidine (CAS: 300816-22-2) incorporates an additional thiophene ring and has a molecular weight of 210.69 g/mol .

CompoundMolecular FormulaMolecular WeightKey Structural Difference
4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidineC7H7ClN2154.6 g/molBase structure
4-Chloro-6,7-dihydro-5H-cyclopenta thieno[2,3-d]pyrimidineC9H7ClN2S210.69 g/molContains additional thiophene ring

Research and Development Directions

Current and future research on 4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine and its derivatives is likely to focus on several key areas.

Medicinal Chemistry Optimization

Researchers may explore structural modifications to enhance specific biological activities:

  • Substitution of the chlorine with other functional groups

  • Addition of substituents to the cyclopentane ring

  • Exploration of stereochemical effects on biological activity

Agricultural Applications

Development of derivatives with improved herbicidal properties:

  • Enhancement of selectivity toward specific plant species

  • Improvement of environmental stability

  • Reduction of toxicity to non-target organisms

Synthetic Methodology Development

Advancement of more efficient and environmentally friendly synthetic routes:

  • Catalytic methods for key transformation steps

  • One-pot procedures to reduce waste and increase efficiency

  • Scalable processes suitable for industrial production

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